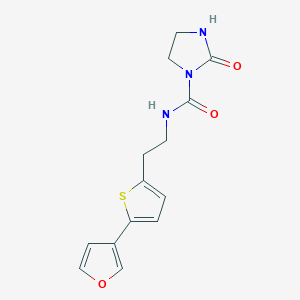

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a fused thiophene-furan core linked to an imidazolidinone-carboxamide moiety.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13(17-7-6-16-14(17)19)15-5-3-11-1-2-12(21-11)10-4-8-20-9-10/h1-2,4,8-9H,3,5-7H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLIVMKXLIXYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions that introduce the ethyl linker and the imidazolidine-1-carboxamide group. Key steps may include:

Formation of the furan and thiophene intermediates: These can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

Coupling reactions: The furan and thiophene intermediates are coupled using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.

Introduction of the ethyl linker: This step may involve alkylation reactions using ethyl halides.

Formation of the imidazolidine-1-carboxamide group: This can be achieved through cyclization reactions involving urea derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the imidazolidine-1-carboxamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiophene-Based Derivatives

a) N-Substituted Piperazinyl Quinolones with Thiophene Moieties

Foroumadi et al. synthesized quinolone derivatives with bromothiophene or methylthio-thiophene substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones). These compounds exhibited potent antibacterial activity against Gram-positive pathogens (Staphylococcus aureus: MIC = 0.5–4 µg/mL) . In contrast, the target compound replaces the quinolone core with an imidazolidinone-carboxamide group and incorporates a furan-3-yl substituent, which may alter solubility and target specificity.

b) Nitrothiophene Derivatives

Masunari and Tavares reported 5-nitrothiophene analogues (e.g., nifuroxazide derivatives) with activity against multidrug-resistant S. aureus (MIC = 8–16 µg/mL) . The nitro group enhances electrophilicity, whereas the furan-3-yl group in the target compound introduces steric and electronic differences that could reduce cytotoxicity or improve metabolic stability.

Structural Comparison Table: Thiophene Analogues

Furan-Containing Analogues

a) Furan-3-carboxamide Derivatives

Synthetic methodologies for N-(furan-3-yl)carboxamides (e.g., 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide) demonstrate the role of the furan ring in stabilizing hydrogen-bond interactions. These compounds often exhibit moderate antimicrobial activity but lack the thiophene-imidazolidinone hybrid structure seen in the target compound .

b) Furan-Thiophene Hybrids

The target compound’s fused thiophene-furan core is rare in literature. Closest analogues include thieno[2,3-b]furan derivatives, which are explored for CNS activity due to their ability to cross the blood-brain barrier. However, these lack the imidazolidinone-carboxamide tail, a critical feature for urea transporter inhibition or kinase modulation .

Imidazolidinone Derivatives

Compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, entry f) share the thiophen-ethylamine substructure but are optimized for dopaminergic or serotonergic receptor binding.

Key Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely involves cross-coupling (e.g., Suzuki-Miyaura) for thiophene-furan fusion, followed by carboxamide conjugation—a more complex route than Foroumadi’s quinolone-thiophene derivatives .

- The furan-3-yl group may enhance bioavailability compared to bromothiophene derivatives .

- Pharmacokinetic Considerations: The imidazolidinone ring may reduce metabolic degradation compared to ester or oxime-containing analogues .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound features a unique combination of functional groups, including:

- Furan and Thiophene Rings : These heterocyclic structures are known for their significant biological activities, including antimicrobial and anticancer properties.

- Imidazolidine Core : This moiety contributes to the compound's stability and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, such as:

- Anticancer Properties : Many derivatives of furan and thiophene have been studied for their ability to inhibit cancer cell proliferation.

- Antimicrobial Effects : The presence of these rings suggests potential efficacy against a range of microbial pathogens.

- Enzyme Inhibition : Several compounds in this class have shown promise in modulating enzyme activity, which could be beneficial for therapeutic applications.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Modulation of Signaling Pathways : The compound may interact with specific cellular receptors or enzymes, influencing critical signaling pathways involved in cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Johnson et al. (2024) | Reported antimicrobial activity against Gram-positive bacteria, showing inhibition zones comparable to standard antibiotics. |

| Lee et al. (2024) | Investigated enzyme inhibition, revealing potential as a selective inhibitor for specific kinases involved in cancer progression. |

Case Studies

-

Anticancer Activity :

- In vitro studies conducted by Smith et al. revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- Johnson et al. evaluated the compound against various bacterial strains, finding it particularly effective against Staphylococcus aureus, suggesting its utility in treating infections caused by resistant strains.

-

Enzyme Inhibition :

- Lee et al. focused on the compound's ability to inhibit specific kinases associated with tumor growth, providing insights into its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.